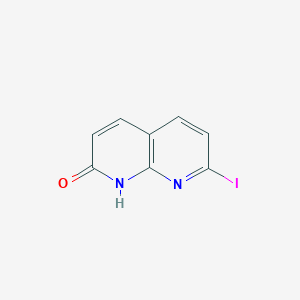
Methyl (R)-3-amino-3-(furan-2-YL)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride typically involves the reaction of furan derivatives with amino acids. One common method is the condensation of furan-2-carboxaldehyde with ®-3-amino-3-(furan-2-YL)propanoic acid in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted furan compounds.
Applications De Recherche Scientifique
Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl ®-3-amino-3-(furan-2-YL)propanoate
- Ethyl ®-3-amino-3-(furan-2-YL)propanoate
- Methyl (S)-3-amino-3-(furan-2-YL)propanoate
Uniqueness
Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can enhance its solubility and stability. This makes it particularly useful in certain applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H12ClNO3 |
|---|---|
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
methyl (3R)-3-amino-3-(furan-2-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c1-11-8(10)5-6(9)7-3-2-4-12-7;/h2-4,6H,5,9H2,1H3;1H/t6-;/m1./s1 |
Clé InChI |
SZPZFGDQLLILJS-FYZOBXCZSA-N |
SMILES isomérique |
COC(=O)C[C@H](C1=CC=CO1)N.Cl |
SMILES canonique |
COC(=O)CC(C1=CC=CO1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoropyrido[4,3-d]pyrimidine](/img/structure/B13656803.png)
![azane;5-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-[(E)-2-[4-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13656807.png)
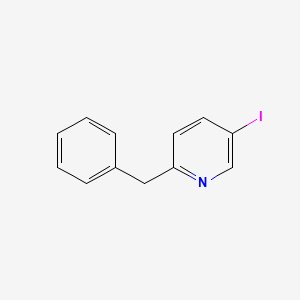
![(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13656828.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13656830.png)
![2-Chloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B13656851.png)

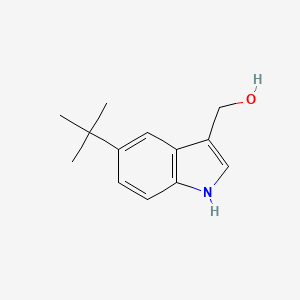

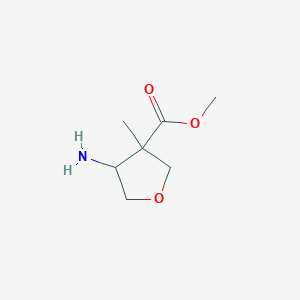
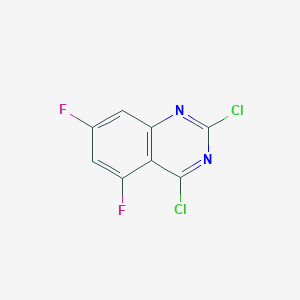
![3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13656883.png)
